
(Ethane-1,2-diyl)bis(tert-butylphosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethane-1,2-diyl)bis(tert-butylphosphane) is an organophosphorus compound characterized by the presence of two tert-butylphosphane groups attached to an ethane backbone. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis(tert-butylphosphane) typically involves the reaction of ethane-1,2-diyl dichloride with tert-butylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphane groups. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction may require a catalyst such as palladium or nickel complexes.
Industrial Production Methods
Industrial production methods for (Ethane-1,2-diyl)bis(tert-butylphosphane) would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions
(Ethane-1,2-diyl)bis(tert-butylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the tert-butyl groups are replaced by other substituents under appropriate conditions.
Coordination: The phosphane groups can coordinate with transition metals to form complexes, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogenating agents, nucleophiles.
Coordination: Transition metal salts (e.g., palladium chloride, nickel acetate).
Major Products
Oxidation: Phosphine oxides.
Substitution: Variously substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
(Ethane-1,2-diyl)bis(tert-butylphosphane) finds applications in several scientific research areas:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can stabilize transition metal complexes and enhance their reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of (Ethane-1,2-diyl)bis(tert-butylphosphane) depends on its application. In catalysis, it acts as a ligand that coordinates with metal centers, altering their electronic properties and facilitating various chemical transformations. The molecular targets and pathways involved would vary based on the specific reaction or process.
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)ethane: Another bidentate ligand with similar coordination properties but different steric and electronic characteristics.
Bis(dimethylphosphino)ethane: A smaller ligand with different reactivity and coordination behavior.
Bis(diethylphosphino)ethane: Similar in structure but with ethyl groups instead of tert-butyl groups, affecting its steric properties.
Uniqueness
(Ethane-1,2-diyl)bis(tert-butylphosphane) is unique due to the bulky tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and coordination behavior. This makes it particularly useful in applications where steric effects are crucial, such as in the stabilization of reactive intermediates or in selective catalysis.
Properties
CAS No. |
89227-45-2 |
|---|---|
Molecular Formula |
C10H24P2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
tert-butyl(2-tert-butylphosphanylethyl)phosphane |
InChI |
InChI=1S/C10H24P2/c1-9(2,3)11-7-8-12-10(4,5)6/h11-12H,7-8H2,1-6H3 |
InChI Key |
BSWFALXLRKHBLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)PCCPC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Trifluoromethyl)phenyl]oxane](/img/structure/B14129741.png)


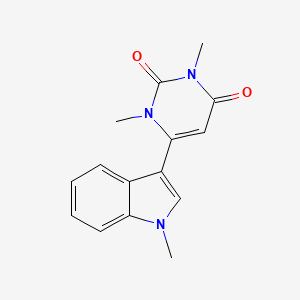
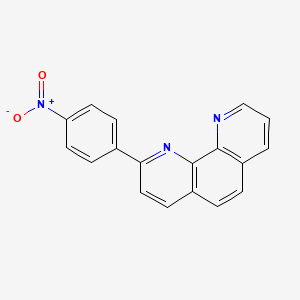
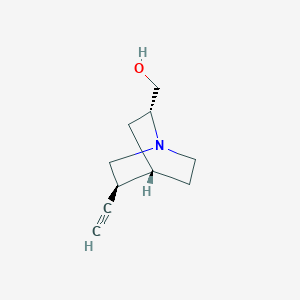

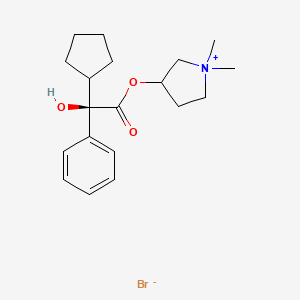

![N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide](/img/structure/B14129782.png)
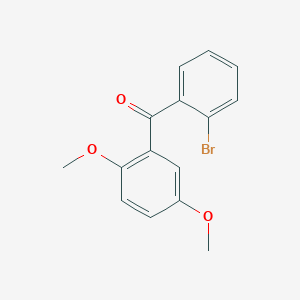
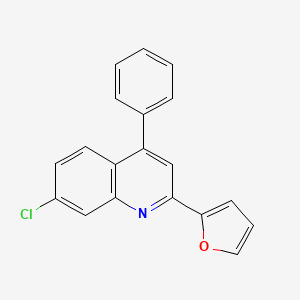
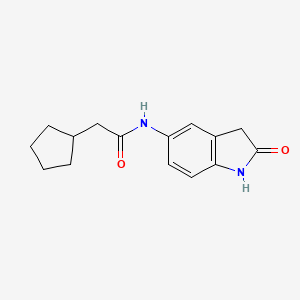
![Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-](/img/structure/B14129809.png)
